3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethyl and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of electrochemical microreactors has been explored for the efficient introduction of difluoromethyl and trifluoromethyl groups onto aromatic and heteroaromatic compounds . These methods offer advantages in terms of reaction time, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted pyrazole oxides, while reduction can produce difluoromethyl-substituted pyrazoles .
Scientific Research Applications
Chemistry
In chemistry, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biological systems. This makes it useful in the design of new drugs and agrochemicals .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to enhance metabolic stability and bioavailability makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity. These interactions can modulate various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1-methyl-4-(difluoromethyl)-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-4-(fluoromethyl)-1H-pyrazole
- 3-(Fluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazole offers a unique combination of difluoromethyl and trifluoromethyl groups, which enhances its chemical stability, lipophilicity, and metabolic properties. This makes it particularly valuable in applications where these properties are critical .
Properties
Molecular Formula |
C6H5F5N2 |
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Molecular Weight |
200.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5F5N2/c1-13-2-3(6(9,10)11)4(12-13)5(7)8/h2,5H,1H3 |
InChI Key |
CTPXINFSROIJJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(F)(F)F |
Origin of Product |
United States |
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